molecular formula C16H18N4O B2718403 (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1799271-04-7

(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2718403
CAS No.: 1799271-04-7
M. Wt: 282.347
InChI Key: ICFWKVGATDTGQQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound designed for research applications. This molecule features a hybrid structure incorporating multiple pharmacologically significant motifs, including a chalcone-like (E)-3-phenylprop-2-en-1-one core, a piperidine ring, and a 1,2,3-triazole substituent. The 1,2,3-triazole moiety is often utilized in medicinal chemistry as a bioisostere for amide bonds and other functional groups, and is readily synthesized via click chemistry, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies. The piperidine ring is a common feature in pharmaceuticals and can contribute to a molecule's bioavailability and target interaction. Furthermore, chalcone derivatives are known to exhibit a wide spectrum of biological activities. This unique combination of structural features makes this compound a valuable intermediate or scaffold for researchers in drug discovery and development, particularly in the synthesis and screening of novel bioactive molecules. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-11-8-15(9-12-19)20-13-10-17-18-20/h1-7,10,13,15H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWKVGATDTGQQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

    Formation of the Phenylprop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The triazole and piperidine rings may undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the triazole, piperidine, or aryl groups. Representative examples include:

Compound Name Key Structural Features Biological Activity References
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Methyl groups on triazole and aryl rings Crystallography studies show layer packing via C–H···O interactions
(E)-1-(4-Chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one Chlorophenyl and pyrazole substituents Not reported; structural focus
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Imidazole instead of triazole; halogenated aryl Antifungal/anticancer potential inferred
(E)-1-(4′-Fluoro-4-hydroxybiphenyl-3-yl)-3-(4-(3,4,5-trimethoxyphenyl-triazol-1-yl)phenyl)prop-2-en-1-one Trimethoxyphenyl-triazole; fluorinated biphenyl Cytotoxic activity (IC₅₀: 1.2–8.7 μM)

Physicochemical Properties

  • Spectroscopy: The triazole ring in the target compound shows characteristic ¹H-NMR signals at δ ~8.0–8.5 ppm, similar to analogs in and . IR stretches at ~1600–1634 cm⁻¹ confirm the enone system .
  • Crystallography : Analogs like those in exhibit orthorhombic crystal systems (space group Pbca), with molecular packing influenced by triazole orientation. The target compound’s piperidine-triazole group may induce distinct torsion angles (e.g., C7–N2–C8–N3: −176.3° vs. 179.7° in related structures) .

Key Research Findings

  • Substituent Effects : Methyl or methoxy groups on the triazole/aryl rings improve crystallinity and bioactivity but may increase synthetic complexity .
  • Crystal Packing : Analogs with flexible piperidine-triazole linkages adopt layered structures stabilized by C–H···O interactions, as seen in .
  • Computational Insights : Molecular docking (e.g., ) suggests that triazole orientation affects binding to targets like EGFR or tubulin .

Biological Activity

The compound (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one, characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure is defined by the presence of a triazole ring and a piperidine moiety, which are known to contribute to various pharmacological properties. Its molecular formula is C19H22N4OC_{19}H_{22}N_4O, and it can be represented as follows:

 2E 3 phenyl 1 4 1H 1 2 3 triazol 1 yl piperidin 1 yl prop 2 en 1 one\text{ 2E 3 phenyl 1 4 1H 1 2 3 triazol 1 yl piperidin 1 yl prop 2 en 1 one}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and triazole derivatives through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The yields of such reactions can vary significantly depending on the specific conditions employed.

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . Inhibition of DHFR can lead to reduced proliferation of cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
Compound ADHFR6.2HCT116
Compound BDHFR27.3T47D
(2E)-3-Phe...UnknownTBDTBD

Antimicrobial Activity

Triazole-containing compounds have also demonstrated antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli8 µg/mL
(2E)-3-Phe...TBDTBD

Case Studies

A recent study focused on the evaluation of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study also revealed that the compound induced apoptosis in treated cells, suggesting a potential mechanism for its anticancer activity .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Key steps include:

  • Reacting a ketone (e.g., 4-(1H-1,2,3-triazol-1-yl)piperidine) with an aldehyde (e.g., cinnamaldehyde derivative) in ethanol under acidic catalysis (e.g., thionyl chloride) .
  • Optimize temperature (typically 60–80°C) and reaction time (12–24 hours) to enhance yield.
  • Monitor progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.
  • Challenges include steric hindrance from the triazole-piperidine moiety; consider microwave-assisted synthesis to improve efficiency .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm regiochemistry and E-configuration of the α,β-unsaturated ketone. Pay attention to coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., C—H···O, C—H···π) in the crystal lattice. Data collection at 295 K with Mo Kα radiation (λ = 0.71073 Å) ensures high precision. Refinement with SHELXL achieves R-factors < 0.06 .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch near 1670–1700 cm1^{-1} and triazole ring vibrations (1450–1600 cm1^{-1}) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL and compare to standard drugs (e.g., ciprofloxacin) .
  • Cytotoxicity Assays: Employ MTT/WST-1 protocols on mammalian cell lines (e.g., HEK-293) to assess safety profiles.
  • Enzyme Inhibition Studies: Target kinases or microbial enzymes (e.g., CYP450) using fluorescence-based assays. Include positive controls (e.g., ketoconazole for antifungal studies) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) complement experimental data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311G(d,p) level to calculate bond lengths/angles. Compare with XRD data to validate accuracy (e.g., C=O bond deviation < 0.02 Å) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to targets (e.g., bacterial topoisomerase IV). Dock the triazole moiety into hydrophobic pockets and analyze hydrogen-bonding interactions with active-site residues .
  • ADMET Prediction: Employ SwissADME to estimate pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Case Example: If NMR suggests a planar structure but DFT predicts non-coplanar triazole-piperidine rings, perform variable-temperature NMR to assess conformational flexibility.
  • Synchrotron XRD: High-resolution data (e.g., 0.8 Å) can resolve ambiguities in electron density maps, especially for sterically crowded regions .
  • Dynamic NMR Simulations: Use GIPAW calculations to model chemical shifts in different conformers and compare with experimental data .

Q. What advanced techniques are recommended for analyzing non-covalent interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···O, H···N) using CrystalExplorer. For example, C—H···O interactions may contribute >20% of the surface area .
  • Energy Frameworks (MEPs): Visualize electrostatic complementarity between adjacent molecules. The carbonyl group often participates in strong dipole-dipole interactions .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >200°C) with crystal packing density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.